molecular formula C23H23Cl2N5O4 B2674221 8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923192-69-2

8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2674221
CAS RN: 923192-69-2
M. Wt: 504.37
InChI Key: VTSCVRRDVPJJMV-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H23Cl2N5O4 and its molecular weight is 504.37. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthetic Approaches

  • The molecular structure of related compounds showcases typical geometries, such as planar fused rings of the purine system and specific conformations of substituent groups, which are crucial for understanding their chemical behavior and potential biological interactions (Karczmarzyk et al., 1995).
  • Synthetic methodologies for purine derivatives include strategies for introducing hydrophobic substituents and elongating linker lengths between core structures and functional groups, which aid in the development of ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Pharmacological Evaluation and Receptor Affinity

  • Pharmacological evaluation of specific derivatives has revealed that certain compounds exhibit anxiolytic and antidepressant properties, indicating their potential utility in designing new therapeutics targeting 5-HT receptors (Chłoń-Rzepa et al., 2013).

Chemical Behavior and Reactivity

  • Studies on the chemical reactivity and interaction of purine derivatives with DNA and other molecules contribute to the broader understanding of their potential as therapeutic agents or in other scientific applications. For instance, the formation of DNA adducts from certain compounds underlines their interaction with genetic material, which could have implications in understanding carcinogenic processes or developing novel therapeutic strategies (Cheng et al., 1989).

Innovative Synthetic Routes and Protective Strategies

  • The development of new synthetic routes and the use of protective groups in the synthesis of complex purine derivatives are crucial for expanding the chemical repertoire available for research and therapeutic applications. For example, the use of thietanyl protecting group in the synthesis of certain purine diones highlights innovative approaches to overcoming synthetic challenges (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O4/c1-28(11-14-6-4-3-5-7-14)22-26-20-19(21(32)27-23(33)29(20)2)30(22)12-16(31)13-34-18-9-8-15(24)10-17(18)25/h3-10,16,31H,11-13H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSCVRRDVPJJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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